molecular formula C11H19N B14365352 7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine CAS No. 90038-79-2

7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine

Katalognummer: B14365352
CAS-Nummer: 90038-79-2
Molekulargewicht: 165.27 g/mol
InChI-Schlüssel: YZXJTARROXBRET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. The structure of this compound includes multiple rings and a tertiary amine, making it an interesting subject for chemical research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired bicyclic structure. For instance, the use of strong bases or acids can promote the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to isolate the compound from by-products and impurities .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Wissenschaftliche Forschungsanwendungen

7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

90038-79-2

Molekularformel

C11H19N

Molekulargewicht

165.27 g/mol

IUPAC-Name

9-methyl-2-azatricyclo[5.3.1.02,6]undecane

InChI

InChI=1S/C11H19N/c1-8-5-9-7-10(6-8)12-4-2-3-11(9)12/h8-11H,2-7H2,1H3

InChI-Schlüssel

YZXJTARROXBRET-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2CC(C1)N3C2CCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.